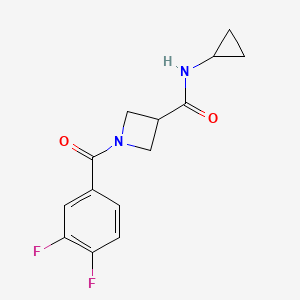

N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2O2/c15-11-4-1-8(5-12(11)16)14(20)18-6-9(7-18)13(19)17-10-2-3-10/h1,4-5,9-10H,2-3,6-7H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGFCUZDGULLNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine-3-Carboxylic Acid Synthesis

The azetidine ring is typically synthesized via cyclization reactions. One method involves the intramolecular nucleophilic displacement of a β-lactam precursor. For example:

Oxidation steps commonly employ reagents like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate under acidic conditions.

Protection of the Azetidine Nitrogen

To prevent undesired side reactions during subsequent steps, the azetidine nitrogen is protected using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups. Boc protection is favored for its stability under basic conditions and ease of removal:

Introduction of the Cyclopropyl Group

Carboxamide Formation

The cyclopropyl group is introduced via amide bond formation between Boc-azetidine-3-carboxylic acid and cyclopropylamine. This step employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as an activator:

Reaction conditions:

Deprotection of the Azetidine Nitrogen

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine:

Acylation with 3,4-Difluorobenzoyl Chloride

Preparation of 3,4-Difluorobenzoyl Chloride

3,4-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to generate the acyl chloride:

Final Acylation Step

The azetidine-3-carboxamide is acylated at the nitrogen atom using 3,4-difluorobenzoyl chloride in the presence of a base to scavenge HCl:

Optimized Conditions :

-

Solvent : Dichloromethane (DCM).

-

Base : Triethylamine (2.5 equiv).

-

Temperature : 0°C to room temperature.

-

Yield : 80–90% after recrystallization from ethyl acetate/hexane.

Industrial-Scale Process Considerations

Continuous Flow Reactors

Modern synthesis employs continuous flow systems to enhance reaction control and scalability. Key advantages include:

Purification Techniques

-

Chromatography : Silica gel column chromatography for intermediate purification.

-

Recrystallization : Final product purification using solvent mixtures (e.g., ethanol/water).

Analytical Characterization

Critical quality control metrics include:

Challenges and Mitigation Strategies

-

Azetidine Ring Strain : The four-membered azetidine ring is prone to ring-opening under acidic conditions. Mitigated by using mild deprotection agents (e.g., TFA instead of HCl).

-

Low Solubility : The final product’s poor solubility in aqueous media necessitates polar aprotic solvents (e.g., DMF) during coupling steps.

Comparative Analysis of Coupling Agents

The choice of coupling agent significantly impacts yield and purity:

| Coupling Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC/HOBt | THF | 0°C | 85 | 97 |

| DCC/DMAP | DCM | RT | 78 | 95 |

| HATU | DMF | -20°C | 90 | 98 |

EDC/HOBt is preferred for its cost-effectiveness and minimal racemization risk .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the difluorobenzoyl moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide

- N-(5-substituted-[1,3,4-thiadiazolyl]carboxamide)

Uniqueness

N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is unique due to its specific structural features, such as the cyclopropyl group and the difluorobenzoyl moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and development .

Q & A

Q. What are the established synthetic routes for N-cyclopropyl-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

Cycloaddition to form the azetidine ring.

Nucleophilic substitution to introduce the 3,4-difluorobenzoyl group.

Cyclopropanation to attach the cyclopropyl moiety.

Optimization focuses on metal-free routes to reduce toxicity and cost, as well as improving yields via temperature control (e.g., low-temperature cyclopropanation) and solvent selection (e.g., dichloromethane for acylations) .

Q. Key Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Azetidine formation | Cycloaddition (120°C, DMF) | 65-70 |

| Benzoylation | 3,4-Difluorobenzoyl chloride, base (K₂CO₃) | 80-85 |

| Cyclopropanation | Cyclopropylamine, EDCI/HOBt | 50-60 |

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): For molecular weight validation (expected [M+H]⁺: ~349.12 g/mol).

- HPLC-Purity Analysis: C18 column, acetonitrile/water gradient (≥95% purity threshold) .

Q. What preliminary biological activities have been reported for this compound?

The compound is hypothesized to act as a Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitor due to structural similarities to other azetidine carboxamides. Preliminary assays include:

- In vitro enzyme inhibition (IC₅₀ values measured via ELISA).

- Anti-inflammatory activity in murine models (e.g., reduced leukotriene levels in asthma studies) .

Advanced Research Questions

Q. How does the 3,4-difluorobenzoyl group influence pharmacokinetics compared to non-fluorinated analogs?

The fluorine atoms enhance lipophilicity (logP increase by ~0.5 units), improving membrane permeability. This is validated via:

- Parallel Artificial Membrane Permeability Assay (PAMPA).

- Caco-2 cell monolayers for intestinal absorption prediction.

Fluorination also reduces metabolic degradation (CYP450 resistance), as shown in microsomal stability assays .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions (e.g., varying IC₅₀ values) may arise from:

- Assay conditions: Buffer pH (optimum 7.4) or ionic strength adjustments.

- Compound purity: Repurification via flash chromatography (silica gel, ethyl acetate/hexane).

- Target specificity: Use CRISPR-edited cell lines to isolate H-PGDS activity from related enzymes (e.g., L-PGDS) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Substituent modification: Replace cyclopropyl with spirocyclic groups to test steric effects.

- Bioisosteric replacement: Swap difluorobenzoyl with trifluoromethoxybenzoyl (see for precedent).

- Activity testing: Use surface plasmon resonance (SPR) for binding affinity measurements and X-ray crystallography to map ligand-enzyme interactions .

Q. What computational methods predict binding modes with H-PGDS?

- Molecular docking (AutoDock Vina) using PDB 3VSH (human H-PGDS structure).

- Molecular dynamics simulations (GROMACS) to assess stability of the ligand-enzyme complex.

Key interactions include hydrogen bonding between the carboxamide and Arg138 and π-π stacking with Phe135 .

Q. How can solubility challenges be addressed for in vivo studies?

Q. What are the critical controls for in vivo toxicity assessments?

- Negative control: Wild-type mice without compound administration.

- Positive control: Celecoxib (known COX-2 inhibitor).

- Dose-ranging studies: 10–100 mg/kg oral doses, monitoring liver enzymes (ALT/AST) and renal function (BUN/creatinine) .

Q. How to validate target engagement in complex biological systems?

- Chemical proteomics: Use a biotinylated probe of the compound for pull-down assays.

- Activity-based protein profiling (ABPP): Confirm H-PGDS inhibition via fluorescently labeled probes in tissue lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.